REACTION_CXSMILES
|
COC(=O)C1C=CC(O)=CC=1.[OH-].[K+].CC(OS(C1C=CC(C)=CC=1)(=O)=O)CCC.Cl.C[O:32][C:33](=[O:46])[C:34]1[CH:39]=[CH:38][C:37]([O:40][CH:41]([CH3:45])[CH2:42][CH2:43][CH3:44])=[CH:36][CH:35]=1.[OH-].[Na+]>CO.C(O)C.O.C1(C)C=CC=CC=1>[CH3:45][CH:41]([O:40][C:37]1[CH:36]=[CH:35][C:34]([C:33]([OH:46])=[O:32])=[CH:39][CH:38]=1)[CH2:42][CH2:43][CH3:44] |f:1.2,6.7|
|
Name
|
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)O)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCC)OS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
p-(1-methyl-butyloxy)benzoic acid methyl ester
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)OC(CCC)C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
CUSTOM
|
Details
|
obtained above (50 g, 0.206 mol)
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
WASH
|
Details
|
washing the toluene layer with 2N-NaOH aqueous solution
|
Type
|
DISTILLATION
|
Details
|
distilling off toluene
|
Type
|
CUSTOM
|
Details
|
to obtain as a residue
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
separating
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallizing from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC)OC1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |